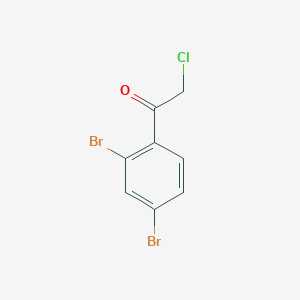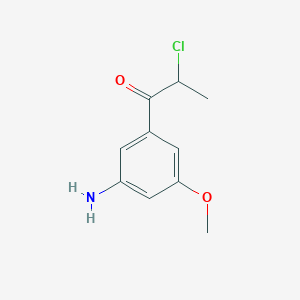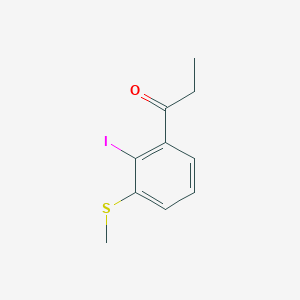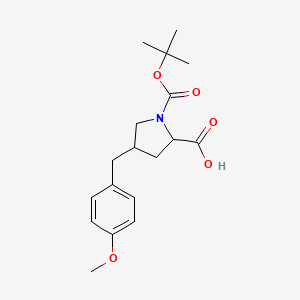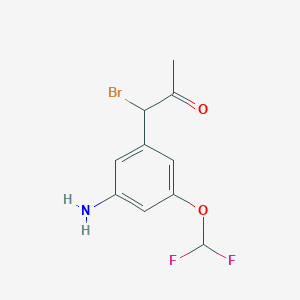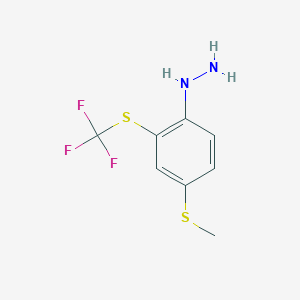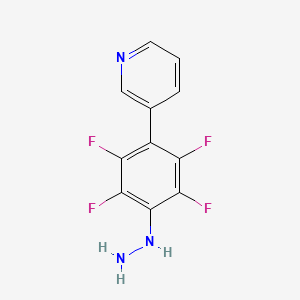
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is a fluorinated organic compound with the molecular formula C11H7F4N3. This compound features a hydrazine group attached to a tetrafluorinated phenyl ring, which is further connected to a pyridine ring. The presence of multiple fluorine atoms and the pyridine moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, pentafluoropyridine can react with hydrazine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl-pyridine derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Applications De Recherche Scientifique
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is largely dependent on its chemical structure. The hydrazine group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of fluorinated pyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar structure but lacks the hydrazine group.
Fluorinated Phenylhydrazines: Compounds with similar hydrazine functionality but different fluorination patterns.
Uniqueness
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is unique due to the combination of a highly fluorinated phenyl ring and a pyridine moiety, coupled with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H7F4N3 |
|---|---|
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluoro-4-pyridin-3-ylphenyl)hydrazine |
InChI |
InChI=1S/C11H7F4N3/c12-7-6(5-2-1-3-17-4-5)8(13)10(15)11(18-16)9(7)14/h1-4,18H,16H2 |
Clé InChI |
PQVNMUTXCWKPPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=C(C(=C2F)F)NN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


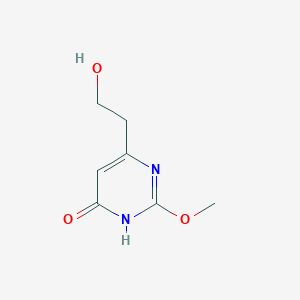
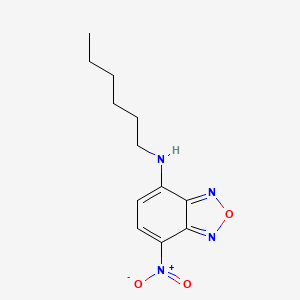
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
